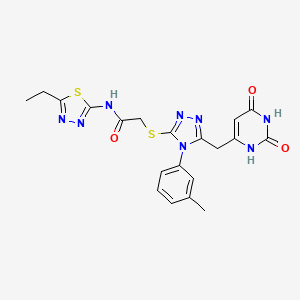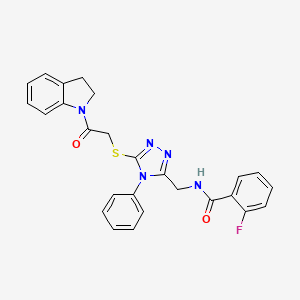![molecular formula C21H22ClN3O3 B11427851 2-(3-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)propanamide](/img/structure/B11427851.png)
2-(3-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)propanamide is a complex organic compound that features a chlorophenoxy group, an oxadiazole ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)propanamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of appropriate precursors under specific conditions.
Attachment of the chlorophenoxy group: This step involves the reaction of a chlorophenol derivative with the oxadiazole intermediate.
Formation of the propanamide moiety: This involves the reaction of the intermediate with an appropriate amine under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This can lead to the formation of different derivatives by reducing specific functional groups.
Substitution: This involves the replacement of one functional group with another, potentially leading to new compounds with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(3-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)propanamide has several scientific research applications:
Chemistry: It can be used as a precursor for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for studies related to enzyme inhibition or receptor binding.
Medicine: It may have therapeutic potential, particularly in the development of new drugs.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets. This may include binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(3-chlorophenoxy)acetic acid: A simpler compound with a similar chlorophenoxy group.
3-phenyl-1,2,4-oxadiazole: Contains the oxadiazole ring but lacks the chlorophenoxy and propanamide groups.
N-(propan-2-yl)propanamide: Contains the propanamide moiety but lacks the other functional groups.
Uniqueness
2-(3-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)propanamide is unique due to its combination of functional groups, which may confer specific chemical and biological properties not found in simpler compounds
Properties
Molecular Formula |
C21H22ClN3O3 |
|---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
2-(3-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C21H22ClN3O3/c1-14(2)25(21(26)15(3)27-18-11-7-10-17(22)12-18)13-19-23-20(24-28-19)16-8-5-4-6-9-16/h4-12,14-15H,13H2,1-3H3 |
InChI Key |
QSMNDABMOPANIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C(C)OC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-methoxyphenyl)-8-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11427769.png)
![2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B11427773.png)
![3-amino-N-(2,4-dimethoxyphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B11427778.png)

![5-[3-(3-methanesulfonamidophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B11427799.png)
![3-Fluoro-N-{[4-(2-methoxyphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide](/img/structure/B11427805.png)
![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11427811.png)


![5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11427819.png)
![2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B11427823.png)
![1-Benzyl-4-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine](/img/structure/B11427832.png)
![Ethyl 2-(2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B11427837.png)
![methyl (2Z)-2-[(3-chloro-4-fluorophenyl)imino]-3-[2-(2-fluorophenyl)ethyl]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate](/img/structure/B11427843.png)
